molecular formula C14H24FNO10 B054718 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose CAS No. 115973-73-4

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose

Cat. No. B054718
M. Wt: 385.34 g/mol
InChI Key: JECDNZXSKDDKEU-ZBELOFFLSA-N
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Description

“2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose” is a chemical compound . It is also known by other synonyms such as “2-acetamido-2,4-dideoxy-4-fluoro-3-o-beta-d-galactopyranosyl-d-glucopyranose” and "2-adfgg" .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . In one method, two non-natural fluorinated 2-N-acetamidosugar nucleotides, uridine 5′-diphosphate (UDP) 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose (UDP-4-FGlcNAc) and its galacto isomer (UDP-4-FGalNAc), were enzymatically constructed by treating chemically synthesized fluorinated 2-N-acetamidosugar 1-phosphates as the donor with UDP 2-acetamido-2-deoxy-α-D-glucopyranose pyrophosphorylase in the presence of uridine 5′-triphosphate (UTP) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . The HOMO (Highest Occupied Molecular Orbital) energy is -9.85 ± 0.55 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) energy is 0.30 ± eV .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors . For instance, it has been used in the enzymatic construction of non-natural fluorinated 2-N-acetamidosugar nucleotides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis methods, its potential applications, and its effects on biological systems .

properties

IUPAC Name

N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDNZXSKDDKEU-ZBELOFFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151247
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose

CAS RN

115973-73-4
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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